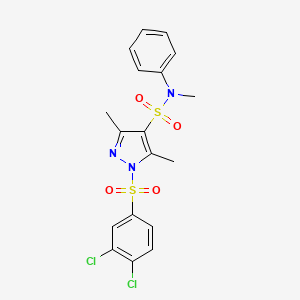

![molecular formula C7H14ClNO3 B2689544 2-[5-(Aminomethyl)oxolan-3-yl]acetic acid;hydrochloride CAS No. 2287286-73-9](/img/structure/B2689544.png)

2-[5-(Aminomethyl)oxolan-3-yl]acetic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

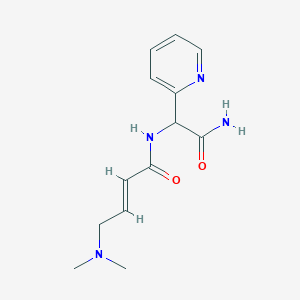

The IUPAC name for this compound is “2-(5-(aminomethyl)tetrahydrofuran-3-yl)acetic acid hydrochloride”. The InChI code is "1S/C7H13NO3.ClH/c8-3-6-1-5(4-11-6)2-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H" . This suggests that the compound contains a tetrahydrofuran ring with an aminomethyl group at the 5-position and an acetic acid group at the 2-position.Physical And Chemical Properties Analysis

This compound has a molecular weight of 195.65 . It appears as a powder at room temperature . The compound is a hydrochloride salt .Applications De Recherche Scientifique

Crystal Structure and Synthesis Applications

Crystal Structure Analysis : The study of crystal structures, such as the analysis of fluroxypyr, a pyridine herbicide, helps in understanding the intermolecular interactions and three-dimensional network of molecules, which can be crucial for designing more effective herbicides with improved environmental compatibility (Park et al., 2016).

Synthesis and Characterization : Research on the synthesis and characterization of amino acid derivatives, as seen in the production of Schiff base ligand from [1-(aminomethyl)cyclohexyl]acetic acid, contributes to the development of compounds with potential antioxidant and enzyme inhibitory activities, highlighting its significance in medicinal chemistry and drug design (Ikram et al., 2015).

Biochemical and Medicinal Chemistry Applications

Enzymatic Activity Inhibition : The selective inhibition of xanthine oxidase by zinc complexes derived from amino acid-based Schiff base ligands underscores the potential of these compounds in treating diseases associated with oxidative stress and hyperuricemia, such as gout (Ikram et al., 2015).

Anticancer Agent Synthesis : The development of compounds like pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, and their effects on the proliferation of cultured L1210 cells and survival of mice bearing P388 leukemia, provide insights into new avenues for anticancer drug development, showcasing the application of amino acid derivatives in creating potent therapeutic agents (Temple et al., 1983).

Environmental and Material Science Applications

- Corrosion Inhibition : Amino acid derivatives have been explored as eco-friendly corrosion inhibitors for mild steel in hydrochloric acid solutions, demonstrating high efficiency and contributing to the development of safer and more sustainable materials for industrial applications (Yadav et al., 2014).

Analytical Chemistry Applications

- High-Performance Liquid Chromatography : The use of 2-(2-Phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) for the determination of amines by high-performance liquid chromatography with fluorescence detection illustrates the role of amino acid derivatives in enhancing analytical methodologies for the sensitive and selective analysis of biological and environmental samples (You et al., 2006).

Safety and Hazards

Propriétés

IUPAC Name |

2-[5-(aminomethyl)oxolan-3-yl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c8-3-6-1-5(4-11-6)2-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUGJPTZIHBFOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1CN)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(Aminomethyl)oxolan-3-yl]acetic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-3-[4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazol-5-yl]-2-cyanoprop-2-enamide](/img/structure/B2689466.png)

![N-(2-(furan-2-yl)-2-hydroxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2689473.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2689477.png)

![8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2689478.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropanesulfonamide](/img/structure/B2689479.png)

![1-Methoxy-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B2689480.png)

![7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2689481.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2689482.png)